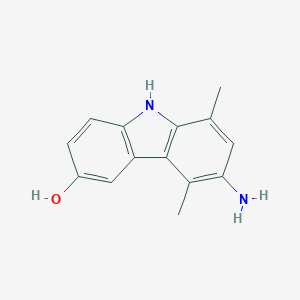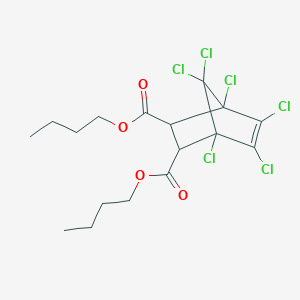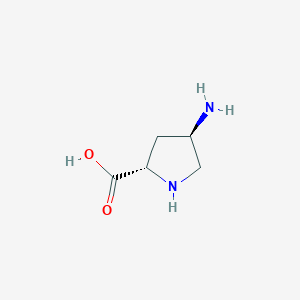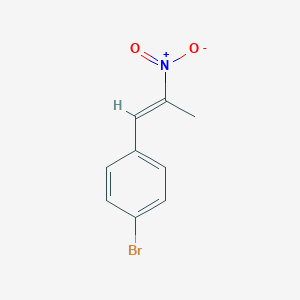
(4-Fluorbenzyl)isopropylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorobenzyl)isopropylamine is an organic compound with the molecular formula C10H14FN. It consists of a 4-fluorobenzyl group (C6H4CH2F) and an isopropylamine group (CH(CH3)2NH2). This compound is typically a colorless to pale yellow liquid with the characteristic odor of organic amines .
Wissenschaftliche Forschungsanwendungen
(4-Fluorobenzyl)isopropylamine is primarily used for research purposes. Its applications span across various fields:
Biology: Employed in the study of biological processes involving amine compounds.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active amines.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
Target of Action
The primary target of (4-Fluorobenzyl)isopropylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It’s known that the compound interacts with its target, trypsin-1, which may lead to changes in the protein’s function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Fluorobenzyl)isopropylamine can be synthesized by reacting 4-fluorobenzyl alcohol with isopropylamine. The reaction conditions can be adjusted and optimized according to the experimental requirements .
Industrial Production Methods: While specific industrial production methods for (4-Fluorobenzyl)isopropylamine are not widely documented, the general approach involves the reaction of 4-fluorobenzyl alcohol with isopropylamine under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluorobenzyl)isopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can participate in oxidation and reduction reactions, forming different amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include different amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: Similar structure but lacks the fluorine atom.
Isopropylamine: Similar structure but lacks the benzyl group.
4-Fluorobenzylamine: Similar structure but lacks the isopropyl group.
Uniqueness: (4-Fluorobenzyl)isopropylamine is unique due to the presence of both the 4-fluorobenzyl and isopropylamine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSJVHMHRLKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395861 |
Source


|
| Record name | (4-FLUOROBENZYL)ISOPROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137379-61-4 |
Source


|
| Record name | 4-Fluoro-N-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137379-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-FLUOROBENZYL)ISOPROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)


![(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B156103.png)


